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Compound of Interest

Compound Name: 3-(Bromomethyl)benzonitrile

Cat. No.: B105621 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectral data for 3-
(Bromomethyl)benzonitrile (also known as 3-cyanobenzyl bromide), a versatile reagent in

organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data in a clear, tabulated format, accompanied by detailed

experimental protocols for data acquisition.

Core Spectral Data
The following tables summarize the key spectral information for 3-(Bromomethyl)benzonitrile,

facilitating its identification and characterization in research and development settings.

Table 1: General Information for 3-(Bromomethyl)benzonitrile

Property Value Source

Chemical Formula C₈H₆BrN NIST

Molecular Weight 196.044 g/mol NIST[1]

CAS Number 28188-41-2 NIST[1]

Nuclear Magnetic Resonance (NMR) Data
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While experimental ¹³C NMR data is not readily available in public spectral databases, a

predicted spectrum and experimental ¹H NMR data provide crucial structural information.

Table 2: ¹H NMR Spectral Data for 3-(Bromomethyl)benzonitrile (400 MHz, CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.68 - 7.62 m 2H Ar-H

7.55 - 7.49 m 1H Ar-H

7.45 t, J=7.7 Hz 1H Ar-H

4.47 s 2H -CH₂Br

Data sourced from

ChemicalBook.[2]

Table 3: Predicted ¹³C NMR Spectral Data for 3-(Bromomethyl)benzonitrile

Chemical Shift (δ) ppm Assignment

138.9 Ar-C

134.5 Ar-CH

133.0 Ar-CH

130.2 Ar-CH

129.5 Ar-CH

118.2 -C≡N

112.9 Ar-C-CN

31.8 -CH₂Br

Note: This is a predicted spectrum.

Experimental data is not currently available in

major public databases.
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Infrared (IR) Spectroscopy Data
The gas-phase FT-IR spectrum of 3-(Bromomethyl)benzonitrile reveals characteristic

vibrational modes for its functional groups.

Table 4: Key IR Absorption Bands for 3-(Bromomethyl)benzonitrile

Wavenumber (cm⁻¹) Intensity Assignment

~3070 Weak Aromatic C-H stretch

~2230 Strong -C≡N (nitrile) stretch

~1580, 1480, 1430 Medium-Strong Aromatic C=C ring stretch

~1220 Strong C-Br stretch

~790, 680 Strong
Aromatic C-H bend (out-of-

plane)

Data sourced from NIST

WebBook.[1]

Mass Spectrometry (MS) Data
Electron ionization mass spectrometry (EI-MS) provides information on the molecular weight

and fragmentation pattern of the molecule.

Table 5: Mass Spectrometry Data for 3-(Bromomethyl)benzonitrile

m/z Relative Intensity (%) Assignment

197 ~95 [M+2]⁺ (containing ⁸¹Br)

195 ~95 [M]⁺ (containing ⁷⁹Br)

116 100 [M - Br]⁺

89 ~40 [C₇H₅]⁺

Data sourced from NIST

WebBook.[1]
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Experimental Protocols
The following are generalized procedures for obtaining the spectral data presented above.

Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 3-(Bromomethyl)benzonitrile in

about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover the expected range (e.g., 0-150 ppm).

A larger number of scans will be necessary compared to ¹H NMR due to the low natural

abundance of ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy
For a solid sample like 3-(Bromomethyl)benzonitrile, the KBr pellet method is common.

Sample Preparation:

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium

bromide (KBr) powder in an agate mortar and pestle.
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Transfer the mixture to a pellet press and apply pressure to form a transparent or

translucent pellet.

Data Acquisition:

Obtain a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography.

Ionization: Bombard the vaporized sample with a beam of electrons (typically at 70 eV) to

induce ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., a quadrupole).

Detection: Detect the ions to generate the mass spectrum.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic

compound like 3-(Bromomethyl)benzonitrile.
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Caption: Workflow for Spectroscopic Analysis of 3-(Bromomethyl)benzonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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